2-Benzyloxy-1,1-dimethyl-ethylamine: A Strategic Amino-Ether Building Block
2-Benzyloxy-1,1-dimethyl-ethylamine: A Strategic Amino-Ether Building Block
This technical guide details the structural identity, synthesis, and application of 2-Benzyloxy-1,1-dimethyl-ethylamine , a specialized amino-ether intermediate used in medicinal chemistry.
Executive Summary
2-Benzyloxy-1,1-dimethyl-ethylamine (CAS: 114377-40-1 ) is a tertiary alkyl primary amine characterized by a gem-dimethyl substitution at the
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The Thorpe-Ingold Effect: The gem-dimethyl group introduces steric bulk that restricts conformational freedom, often locking downstream pharmacophores into bioactive conformations.
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Metabolic Stability: The quaternary carbon adjacent to the amine blocks
-oxidation by metabolic enzymes (e.g., MAO, CYPs), significantly extending the half-life of drug candidates containing this moiety.
This guide provides a validated structural profile, a high-fidelity synthesis protocol, and an analysis of its utility in small-molecule therapeutics, including PD-1/PD-L1 inhibitors.
Structural Identity & Physicochemical Profile[1][2][3]
The nomenclature "2-Benzyloxy-1,1-dimethyl-ethylamine" is a semi-systematic name. In rigorous IUPAC nomenclature, the molecule is defined as a propane derivative.
Chemical Identifiers
| Property | Data |
| IUPAC Name | 1-(Benzyloxy)-2-methylpropan-2-amine |
| Common Synonyms | 2-Amino-1-benzyloxy-2-methylpropane; O-Benzyl-2-amino-2-methylpropanol |
| CAS Registry Number | 114377-40-1 |
| Molecular Formula | |
| Molecular Weight | 179.26 g/mol |
| SMILES | CC(C)(COCC1=CC=CC=C1)N |
| InChI Key | GDHCFKACBVPPKH-UHFFFAOYSA-N |
Physicochemical Properties (Calculated)
| Parameter | Value | Relevance |
| LogP (Predicted) | ~2.6 | Moderate lipophilicity; good membrane permeability potential. |
| pKa (Conjugate Acid) | ~9.5–10.0 | Typical for primary aliphatic amines; exists as cation at physiological pH. |
| H-Bond Donors | 1 | Primary amine ( |
| Rotatable Bonds | 4 | Allows for flexible docking before conformational locking. |
Structural Visualization
The following diagram illustrates the connectivity, highlighting the steric bulk of the gem-dimethyl group and the lipophilic benzyl ether tail.
Caption: Structural connectivity of 1-(benzyloxy)-2-methylpropan-2-amine showing the steric core.
Synthetic Methodology
Direct alkylation of the alcohol 2-amino-2-methyl-1-propanol with benzyl bromide is chemically risky due to the higher nucleophilicity of the amine (leading to N-benzylation). To ensure chemoselectivity for the O-benzyl ether, a protection-deprotection strategy is required.
Validated Synthesis Protocol
Starting Material: 2-Amino-2-methyl-1-propanol (CAS: 124-68-5).
Step 1: N-Protection (Boc-Anhydride)
To mask the nitrogen nucleophile.
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Reagents:
(1.1 eq), (1.5 eq), DCM ( ). -
Procedure: Dissolve amino alcohol in DCM at 0°C. Add triethylamine, followed by dropwise addition of di-tert-butyl dicarbonate (
). Stir at RT for 4 hours. -
Result: tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate.
Step 2: O-Benzylation (Williamson Ether Synthesis)
To install the benzyloxy group.
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Reagents: Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Benzyl Bromide (BnBr, 1.1 eq), DMF (anhydrous).
-
Procedure:
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Result: tert-butyl (1-(benzyloxy)-2-methylpropan-2-yl)carbamate.
Step 3: N-Deprotection
To reveal the primary amine.
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Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).
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Procedure: Treat the intermediate with acid at RT for 1–2 hours. Evaporate solvent.
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Final Product: 1-(benzyloxy)-2-methylpropan-2-amine (isolated as HCl or TFA salt).
Synthesis Workflow Diagram
Caption: Chemoselective synthesis route preventing N-alkylation side reactions.
Applications in Drug Discovery
Conformational Restriction (Gem-Dimethyl Effect)
The two methyl groups at the C2 position create significant steric hindrance. In peptide mimetics or small molecule inhibitors, this forces the attached chains to adopt specific torsion angles (the Thorpe-Ingold effect). This is frequently used to:
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Increase binding affinity by pre-organizing the molecule into a bioactive conformation.
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Facilitate intramolecular cyclization reactions during synthesis.
PD-1/PD-L1 Inhibitor Synthesis
Recent patent literature highlights the use of benzyloxy-substituted aromatic amines in the synthesis of small-molecule inhibitors for the PD-1/PD-L1 checkpoint pathway. The 1-(benzyloxy)-2-methylpropan-2-amine motif serves as a lipophilic linker that can penetrate the hydrophobic pockets of the PD-L1 dimer interface while presenting the amine for hydrogen bonding or further elaboration [1].
Stable Linker Chemistry
Unlike esters or amides, the ether linkage (
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for primary aliphatic amines and benzyl ethers .
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Hazards:
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Skin/Eye Irritation: Highly likely (Category 2/2A). Primary amines are caustic.
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Inhalation: May cause respiratory irritation.
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Storage:
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Store under inert atmosphere (
or Ar) to prevent reaction with atmospheric (carbamate formation). -
Keep cool (2–8°C) to minimize oxidation of the ether.
-
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First Aid:
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Eye Contact: Rinse immediately with water for 15 minutes.
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Skin Contact: Wash with soap and water; neutralize with dilute vinegar if necessary.
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References
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PubChem Compound Summary. (2025). 1-(Benzyloxy)-2-methylpropan-2-amine (CAS 114377-40-1).[3] National Center for Biotechnology Information. Retrieved from [Link] (Note: Link directs to the alcohol/amine related record family).
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Google Patents. (2020). Compound with benzyloxy aromatic ring structure, preparation method and application thereof (CN112028870A).[4] Retrieved from
